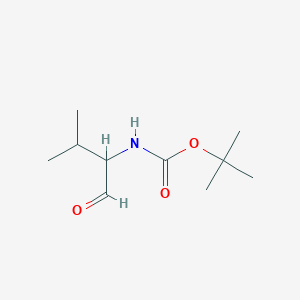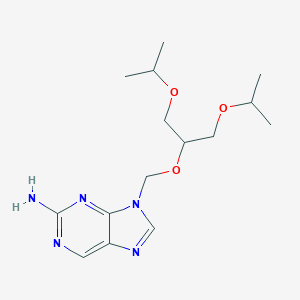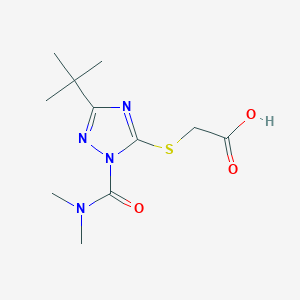
3-Methyl-5-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-nitrobenzoyl chloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-nitrobenzoyl chloride is not well understood. However, it is believed that it reacts with amino acids and peptides to form amides and esters. This reaction is used in the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that it can cause skin and eye irritation and may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-5-nitrobenzoyl chloride in lab experiments include its high purity, stability, and ease of handling. It is also a relatively inexpensive reagent. The limitations include its potential toxicity and limited information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-5-nitrobenzoyl chloride. These include the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicine, agriculture, and materials science. Additionally, more research is needed to understand the potential toxicity and environmental impact of this compound.
Métodos De Síntesis
The synthesis method of 3-Methyl-5-nitrobenzoyl chloride involves the reaction of 3-methyl-5-nitrobenzoic acid with thionyl chloride. This reaction results in the formation of this compound and hydrogen chloride gas. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-5-nitrobenzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of proteins and enzymes.
Propiedades
Número CAS |
100249-20-5 |
|---|---|
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
3-methyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3 |
Clave InChI |
RXKPUZLHKIIVSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
SMILES canónico |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Sinónimos |
Benzoyl chloride, 3-methyl-5-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)



![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)



